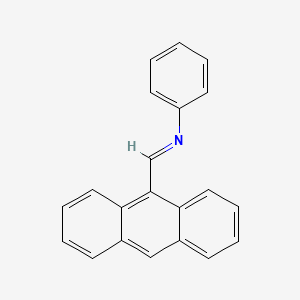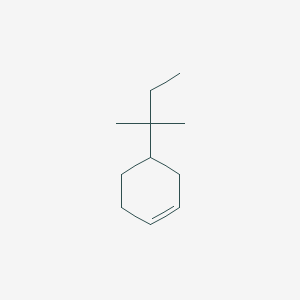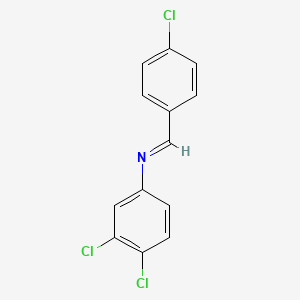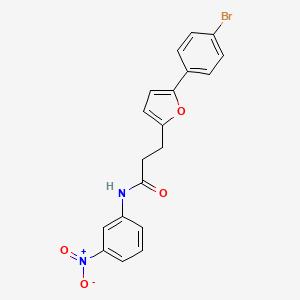
N-(9-Anthrylmethylene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Anthrylmethylene)aniline: is an organic compound with the molecular formula C21H15N . It is characterized by the presence of an anthracene moiety linked to an aniline group through a methylene bridge. This compound is notable for its aromatic structure, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(9-Anthrylmethylene)aniline can be synthesized through a condensation reaction between anthracene-9-carbaldehyde and aniline. The reaction typically involves the use of a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours to facilitate the formation of the imine bond between the aldehyde and the amine group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(9-Anthrylmethylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce substituents on the aromatic ring.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: N-(9-Anthrylmethyl)aniline.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-(9-Anthrylmethylene)aniline has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Investigated for its potential as a biological marker in fluorescence microscopy.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism by which N-(9-Anthrylmethylene)aniline exerts its effects is primarily through its interaction with aromatic systems and biological membranes. The compound’s aromatic structure allows it to intercalate between DNA bases, making it useful in fluorescence-based DNA studies. Additionally, its ability to form stable complexes with various metal ions makes it valuable in coordination chemistry .
Comparaison Avec Des Composés Similaires
- N-(9-Anthrylmethyl)aniline
- N-(9-Anthryl)aniline
- N-(9-Anthrylmethylene)benzylamine
Comparison: N-(9-Anthrylmethylene)aniline is unique due to its specific methylene linkage between the anthracene and aniline moieties. This linkage imparts distinct electronic properties compared to similar compounds, affecting its reactivity and fluorescence characteristics. For instance, N-(9-Anthrylmethyl)aniline, which lacks the double bond in the methylene bridge, exhibits different fluorescence and chemical reactivity .
Propriétés
Numéro CAS |
796-34-9 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
1-anthracen-9-yl-N-phenylmethanimine |
InChI |
InChI=1S/C21H15N/c1-2-10-18(11-3-1)22-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-15H |
Clé InChI |
OJJWOWZJUYHCPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)


![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)

![2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol](/img/structure/B15077098.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077107.png)
![Diethyl{4-[bis(2-hydroxyethyl)amino]benzyl}phosphonate](/img/structure/B15077110.png)




![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)
